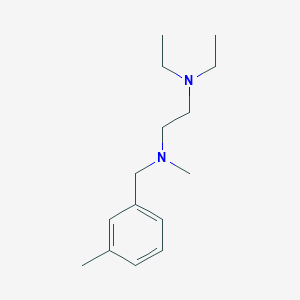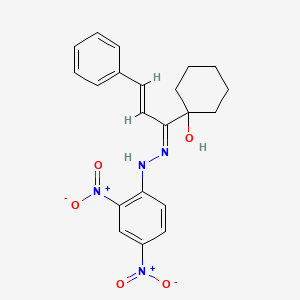
N-(3-chloro-4-fluorophenyl)-2-biphenylcarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-2-biphenylcarboxamide, also known as AZD-8931, is a small molecule inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases. It was developed by AstraZeneca for the treatment of cancer, particularly in patients with non-small cell lung cancer (NSCLC) and head and neck squamous cell carcinoma (HNSCC).
Wirkmechanismus
N-(3-chloro-4-fluorophenyl)-2-biphenylcarboxamide works by binding to the ATP-binding site of EGFR and HER2 tyrosine kinases, thereby inhibiting their activity and downstream signaling pathways that promote cell growth and survival. This leads to decreased proliferation and increased apoptosis of cancer cells.
Biochemical and Physiological Effects:
In preclinical studies, N-(3-chloro-4-fluorophenyl)-2-biphenylcarboxamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including NSCLC and HNSCC. It has also been shown to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy. In clinical trials, N-(3-chloro-4-fluorophenyl)-2-biphenylcarboxamide has demonstrated a favorable safety profile and promising efficacy in patients with NSCLC and HNSCC.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chloro-4-fluorophenyl)-2-biphenylcarboxamide in lab experiments is its specificity for EGFR and HER2 tyrosine kinases, which allows for targeted inhibition of cancer cell growth and proliferation. However, one limitation is that it may not be effective in all types of cancer, and resistance to N-(3-chloro-4-fluorophenyl)-2-biphenylcarboxamide may develop over time.
Zukünftige Richtungen
For N-(3-chloro-4-fluorophenyl)-2-biphenylcarboxamide research include exploring its potential in combination with other cancer treatments, identifying biomarkers that predict response to treatment, and investigating its efficacy in other types of cancer. Additionally, further preclinical and clinical studies are needed to fully understand the safety and efficacy of N-(3-chloro-4-fluorophenyl)-2-biphenylcarboxamide in cancer treatment.
Synthesemethoden
The synthesis of N-(3-chloro-4-fluorophenyl)-2-biphenylcarboxamide involves the reaction of 3-chloro-4-fluoroaniline with 2-biphenylcarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane or dimethylformamide. The resulting product is then purified by column chromatography or recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-2-biphenylcarboxamide has been extensively studied in preclinical and clinical trials for its potential as a targeted therapy for cancer. It has shown promising results in inhibiting the growth and proliferation of cancer cells, particularly in NSCLC and HNSCC. In addition, it has been shown to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFNO/c20-17-12-14(10-11-18(17)21)22-19(23)16-9-5-4-8-15(16)13-6-2-1-3-7-13/h1-12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBVKPHEOOGUKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-phenylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5799206.png)
![7-(difluoromethyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5799213.png)


![N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5799240.png)


![N-(3-fluorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5799268.png)
![2-chloro-4-methyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5799272.png)
![N-(2-chlorophenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5799278.png)
![4-chloro-2-[4-(2-furyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5799293.png)

